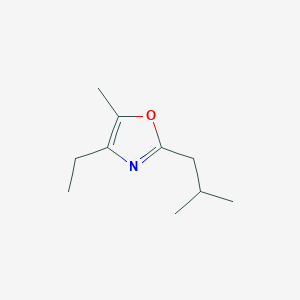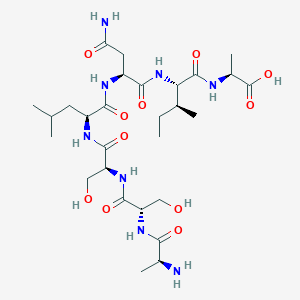![molecular formula C27H27N3O3 B14257964 2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine CAS No. 329740-88-7](/img/structure/B14257964.png)
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three (4-methylphenyl)methoxy groups attached to the triazine core. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-methylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the (4-methylphenyl)methoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the (4-methylphenyl)methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms. The specific molecular targets and pathways depend on the context of its application, such as in drug development or enzyme studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Known for its use in photocatalysis and polymerization reactions.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used in the production of polymers and as a ligand in coordination chemistry.
Tris(2,4,6-trimethoxyphenyl)phosphine: Utilized as a catalyst in various organic reactions.
Uniqueness
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
329740-88-7 |
|---|---|
Formule moléculaire |
C27H27N3O3 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2,4,6-tris[(4-methylphenyl)methoxy]-1,3,5-triazine |
InChI |
InChI=1S/C27H27N3O3/c1-19-4-10-22(11-5-19)16-31-25-28-26(32-17-23-12-6-20(2)7-13-23)30-27(29-25)33-18-24-14-8-21(3)9-15-24/h4-15H,16-18H2,1-3H3 |
Clé InChI |
QDBOIRFORJSPNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=NC(=NC(=N2)OCC3=CC=C(C=C3)C)OCC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)




oxophosphanium](/img/structure/B14257939.png)


![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)


